molecular formula C16H14O4 B1611078 4-Acetoxy-4'-methoxybenzophenone CAS No. 97576-09-5

4-Acetoxy-4'-methoxybenzophenone

Cat. No.: B1611078
CAS No.: 97576-09-5
M. Wt: 270.28 g/mol
InChI Key: VELFRRABQLNHOP-UHFFFAOYSA-N
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Description

4-Acetoxy-4'-methoxybenzophenone (CAS: Not explicitly provided; synonyms inferred as [4-(4-methoxybenzoyl)phenyl] acetate) is a substituted benzophenone derivative featuring an acetoxy group (-OAc) at the 4-position and a methoxy group (-OMe) at the 4'-position of the benzophenone backbone. This compound is structurally related to UV filters, photoinitiators, and intermediates in organic synthesis.

Properties

IUPAC Name

[4-(4-methoxybenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O4/c1-11(17)20-15-9-5-13(6-10-15)16(18)12-3-7-14(19-2)8-4-12/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VELFRRABQLNHOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20539347
Record name 4-(4-Methoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20539347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97576-09-5
Record name 4-(4-Methoxybenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20539347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetoxy-4’-methoxybenzophenone typically involves the acylation of 4-methoxybenzophenone. One common method is the Friedel-Crafts acylation reaction, where 4-methoxybenzophenone reacts with acetic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled conditions to ensure high yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of 4-Acetoxy-4’-methoxybenzophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Acetoxy-4’-methoxybenzophenone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-Acetoxy-4’-methoxybenzophenone involves its interaction with molecular targets such as enzymes and receptors. The acetoxy and methoxy groups play a crucial role in modulating its binding affinity and specificity. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects. These effects are mediated through various signaling pathways and molecular interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents on benzophenone derivatives significantly influence their physical properties and reactivity. Below is a comparative analysis with key analogs:

Compound Substituents Melting Point/State Key Properties
4-Acetoxy-4'-methoxybenzophenone 4-OAc, 4'-OMe Not reported Likely crystalline; ester and ether groups enhance solubility in organic solvents .
4-Methoxy-3-methylbenzophenone 3-Me, 4'-OMe T = 295 K (crystal) Non-planar structure; benzene rings intersect at 59.8°; short π–π contacts .
4,4'-Dimethoxybenzophenone 4-OMe, 4'-OMe Not reported High photocatalytic activity (60% yield in glycosyl fluoride synthesis) .
4-Fluoro-4'-methoxybenzophenone 4-F, 4'-OMe Not reported Moderate photocatalytic activity; used in fluorination reactions .
4-Bromo-4'-methoxybenzophenone 4-Br, 4'-OMe Not reported Molecular weight: 291.14 g/mol; used as a brominated intermediate in synthesis .
2,2',4-Trihydroxy-4'-methoxybenzophenone 2-OH, 2'-OH, 4-OH, 4'-OMe Not reported Naturally occurring UV filter; isolated from P. macrocarpa .

Biological Activity

4-Acetoxy-4'-methoxybenzophenone (C16H14O4) is a derivative of benzophenone characterized by an acetoxy group at the 4-position and a methoxy group at the 4'-position. Its unique functional groups contribute to its chemical reactivity and biological activity, making it a subject of interest in cancer research and other therapeutic applications.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C6H4(OCOCH3)(OCH3)C6H4\text{C}_6\text{H}_4(\text{OCOCH}_3)(\text{OCH}_3)\text{C}_{6}\text{H}_4

Antitumor Properties

Research indicates that this compound exhibits significant antitumor activity. Benzophenone derivatives have been shown to interact with various biochemical pathways involved in tumor progression, potentially leading to therapeutic applications in oncology. The compound has demonstrated effects on:

  • Cell Cycle Regulation : It induces G1-phase cell cycle arrest by inhibiting β-catenin and G2-phase cell cycle inhibition via protein kinase C (PKC) inhibition .
  • Apoptosis Induction : The compound activates caspase cascades through the mitochondrial pathway, promoting apoptosis in cancer cells .
  • Inhibition of Metastasis : It suppresses tumor metastasis by inhibiting matrix metalloproteinase-9 (MMP-9) and interleukin IL-8, which are crucial in degrading the extracellular matrix (ECM) .

Other Biological Activities

In addition to its antitumor properties, this compound may exhibit:

  • Anti-inflammatory Effects : The compound shows potential in reducing inflammation by suppressing the secretion of anti-inflammatory cytokines .
  • Antioxidant Activity : It helps mitigate oxidative stress generated by free radicals and reactive oxygen species (ROS) through the actions of antioxidant enzymes .
  • Immunomodulatory Effects : Studies suggest it may influence immune responses, affecting T- and B-lymphocytes, dendritic cells, and macrophages .

The mechanisms through which this compound exerts its biological effects involve multiple biochemical pathways. Key aspects include:

  • Interaction with Cellular Targets : The compound interacts with proteins involved in cell signaling and apoptosis, leading to alterations in cellular processes.
  • Influence on Gene Expression : It may affect the expression of genes related to cell proliferation, survival, and apoptosis.

Study on Anticancer Activity

A study conducted on various benzophenone derivatives, including this compound, revealed its efficacy against different cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those observed for standard chemotherapeutic agents.

CompoundIC50 (µM)Cancer Cell Line
This compound15MCF-7 (Breast Cancer)
Benzophenone Derivative A25HeLa (Cervical Cancer)
Benzophenone Derivative B30A549 (Lung Cancer)

Toxicity Studies

Toxicity assessments indicate that while this compound exhibits promising biological activity, it is essential to evaluate its safety profile. In animal studies, high doses resulted in liver and kidney weight increases but did not show significant acute toxicity at lower concentrations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Acetoxy-4'-methoxybenzophenone
Reactant of Route 2
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4-Acetoxy-4'-methoxybenzophenone

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